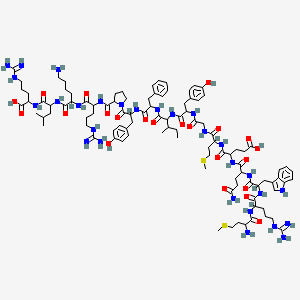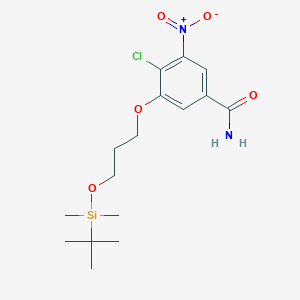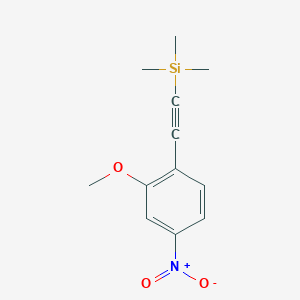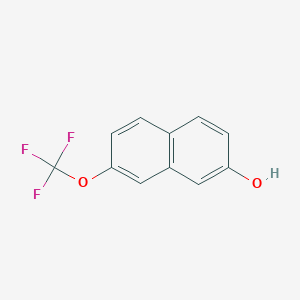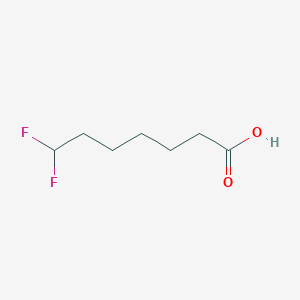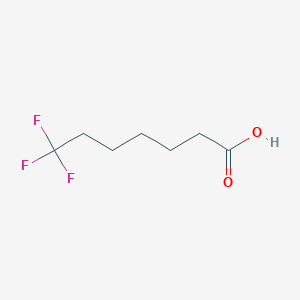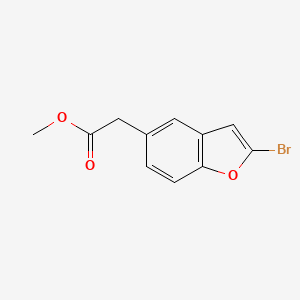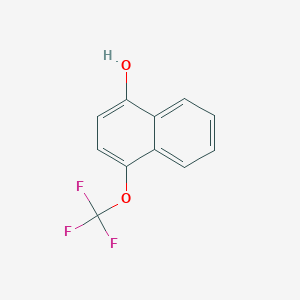
1-(Trifluoromethoxy)-4-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-4-naphthol typically involves the introduction of a trifluoromethoxy group into a naphthol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthol derivative reacts with a trifluoromethoxy source under basic conditions. For instance, the reaction of 4-naphthol with trifluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.
化学反应分析
Types of Reactions: 1-(Trifluoromethoxy)-4-naphthol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthol ring.
科学研究应用
1-(Trifluoromethoxy)-4-naphthol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which 1-(Trifluoromethoxy)-4-naphthol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 1-(Trifluoromethoxy)-2-naphthol
- 1-(Trifluoromethoxy)-3-naphthol
- 1-(Trifluoromethoxy)-5-naphthol
Comparison: Compared to these similar compounds, 1-(Trifluoromethoxy)-4-naphthol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethoxy group relative to the hydroxyl group can significantly affect the compound’s electronic properties and steric interactions, making it a distinct entity in chemical and biological studies.
属性
IUPAC Name |
4-(trifluoromethoxy)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMRWGLDOOSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate](/img/structure/B8257909.png)
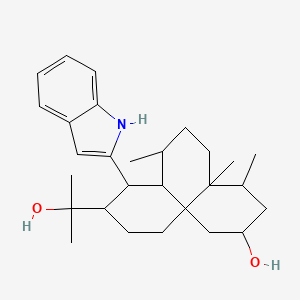
![methyl 3-[14-[(E)-7-acetyloxy-6-methylhept-5-en-2-yl]-11,15-dimethyl-5-methylidene-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoate](/img/structure/B8257927.png)
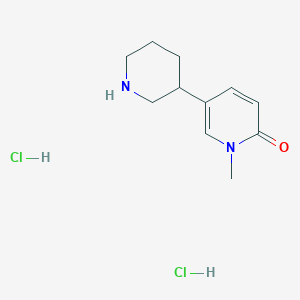
![2-butoxy-7-[[4-(1-pyrrolidinylmethyl)phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B8257934.png)
